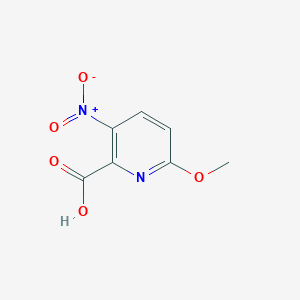

6-Methoxy-3-nitro-pyridine-2-carboxylic acid

Description

BenchChem offers high-quality 6-Methoxy-3-nitro-pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-3-nitro-pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-3-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-5-3-2-4(9(12)13)6(8-5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVIGMSYIVCORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis Pathway for 6-Methoxy-3-nitro-pyridine-2-carboxylic acid

This technical guide provides a comprehensive overview of the synthesis of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid, a crucial intermediate in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded protocol and an exploration of the underlying chemical principles.

Introduction: Strategic Importance of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid

6-Methoxy-3-nitro-pyridine-2-carboxylic acid is a highly functionalized pyridine derivative. Its unique structure, featuring methoxy, nitro, and carboxylic acid moieties, makes it a versatile building block in organic synthesis. The interplay of these functional groups—the electron-donating methoxy group and the electron-withdrawing nitro and carboxylic acid groups—imparts specific reactivity to the pyridine ring, enabling a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications.

Core Synthesis Pathway: Oxidation of a Methyl Precursor

The most established and reliable method for the preparation of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid involves the oxidation of the corresponding 2-methylpyridine derivative, namely 2-Methoxy-6-methyl-3-nitropyridine. This approach is favored due to the commercial availability of the starting material and the efficiency of the oxidative transformation.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify a feasible starting point. The carboxylic acid group at the 2-position can be readily envisioned as the product of the oxidation of a methyl group. This simplifies the synthetic challenge to obtaining the precursor, 2-Methoxy-6-methyl-3-nitropyridine.

Caption: Retrosynthetic approach for the target compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid from 2-Methoxy-6-methyl-3-nitropyridine.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| 2-Methoxy-6-methyl-3-nitropyridine | 5467-69-6 | C₇H₈N₂O₃ | Starting material.[1] |

| Potassium Permanganate (KMnO₄) | 7722-64-7 | KMnO₄ | Oxidizing agent. |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | Used for pH adjustment. |

| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | NaHSO₃ | Quenching agent. |

| Distilled Water | 7732-18-5 | H₂O | Solvent. |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Methoxy-6-methyl-3-nitropyridine in distilled water.

-

Oxidation: Gradually add potassium permanganate to the stirred suspension. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 80°C.

-

Reaction Monitoring: Heat the mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add sodium bisulfite to quench any excess potassium permanganate until the purple color is discharged and a brown precipitate of manganese dioxide (MnO₂) is formed.

-

Filter the mixture to remove the manganese dioxide.

-

Acidify the clear filtrate with concentrated sulfuric acid to a pH of approximately 2-3.

-

-

Isolation and Purification:

-

The desired product, 6-Methoxy-3-nitro-pyridine-2-carboxylic acid, will precipitate upon acidification.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any residual acid.

-

The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Scientific Integrity and Mechanistic Insights

The choice of potassium permanganate as the oxidant is based on its high reactivity and effectiveness in converting alkyl side chains on aromatic rings to carboxylic acids. The reaction proceeds through a complex mechanism involving the formation of a manganate ester intermediate.

The work-up procedure is critical for isolating a pure product. Quenching with sodium bisulfite reduces the excess permanganate to manganese dioxide, a solid that is easily removed by filtration. The acidification step is essential as the product exists as a soluble carboxylate salt under the basic conditions of the oxidation. Protonation by the addition of a strong acid renders the carboxylic acid insoluble, leading to its precipitation.

This protocol is a self-validating system. The visual cues, such as the color change from purple to brown during quenching and the precipitation of the final product upon acidification, provide clear indicators of the reaction's progress and successful completion.

Conclusion

This guide outlines a robust and reproducible synthesis pathway for 6-Methoxy-3-nitro-pyridine-2-carboxylic acid. By providing a detailed protocol, mechanistic insights, and a clear workflow, this document aims to empower researchers to confidently and successfully synthesize this valuable chemical intermediate for their research and development endeavors.

References

- Google Patents. (n.d.). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

- CP Lab Safety. (n.d.). 6-methoxy-3-nitro-pyridine-2-carboxamide, min 97%, 10 grams.

- Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.

- J&W Pharmlab. (n.d.). 6-Methoxy-3-nitro-pyridine-2-carboxylic acid - CAS:1350475-33-0.

- PubChem. (n.d.). 2-Methoxy-6-methyl-3-nitropyridine.

- PubChem. (n.d.). 6-Methoxy-3-nitro-pyridine-2-carboxylic acid.

- PubChem. (n.d.). 6-Methyl-3-nitropyridine-2-carboxylic acid.

- ChemicalBook. (n.d.). 2-Amino-6-methoxy-3-nitropyridine synthesis.

- ChemScene. (n.d.). 5467-69-6 | 6-Methoxy-2-methyl-3-nitropyridine.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-nitro-pyridine-2-carboxylic acid is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features, including a carboxylic acid handle for amide bond formation, a methoxy group influencing electronic properties, and a nitro group that can be a precursor to an amino group, make it a versatile intermediate for the synthesis of complex bioactive molecules. Understanding the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid, along with methodologies for their determination and insights into its potential applications.

Molecular Structure and Properties

The foundational attributes of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid are summarized in the table below. The molecular weight is calculated from its chemical formula, C7H6N2O5.

| Property | Value | Source |

| Molecular Formula | C7H6N2O5 | Calculated |

| Molecular Weight | 198.13 g/mol | Calculated |

| IUPAC Name | 6-Methoxy-3-nitro-pyridine-2-carboxylic acid | IUPAC Nomenclature |

| CAS Number | 148348-03-4 | Chemical Abstracts Service |

Synthesis and Purification

The synthesis of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid can be approached through a multi-step process, typically involving the nitration of a pyridine precursor followed by modification of other functional groups. A plausible synthetic route, based on established methodologies for related compounds, is outlined below.[1]

Synthetic Workflow Diagram

Caption: Plausible synthetic workflow for 6-Methoxy-3-nitro-pyridine-2-carboxylic acid.

Step-by-Step Synthesis Protocol:

-

Oxidation of the Aldehyde: The commercially available 6-methoxypyridine-2-carboxaldehyde is oxidized to the corresponding carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO4) in a basic solution or hydrogen peroxide. The choice of oxidant depends on the desired reaction conditions and scale.

-

Nitration of the Pyridine Ring: The resulting 6-methoxypyridine-2-carboxylic acid is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent for pyridine rings. The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and ensure the desired regioselectivity. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group will direct the nitration to the 3-position.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. The purity of the final compound should be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for the handling, formulation, and application of this compound.

Physical State and Appearance

At room temperature, 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is expected to be a solid, likely a crystalline powder. The color can range from off-white to yellow, which is common for nitro-aromatic compounds.

Melting Point

Solubility

The solubility of a compound is a critical parameter in both its synthesis and its biological application.

| Solvent | Expected Solubility | Rationale |

| Water | Low | The presence of the polar carboxylic acid and nitro groups is offset by the aromatic ring and the methoxy group, leading to overall low aqueous solubility, a common trait for organic nitro-pyridine derivatives.[3] |

| Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, DMF) | Soluble | The polar functional groups facilitate interaction with polar organic solvents. |

| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

Acidity (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group and is crucial for understanding its ionization state at different pH values. An experimental pKa for 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is not documented. However, it can be predicted using computational methods.

Predicted pKa: Based on computational models for pyridine carboxylic acids, the pKa is likely to be in the range of 2.5 - 3.5.[4][5] The electron-withdrawing nitro group is expected to increase the acidity (lower the pKa) compared to the parent 6-methoxypyridine-2-carboxylic acid.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Preparation of the Analyte Solution: Accurately weigh a sample of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid. The expected spectral features are described below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methoxy group. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (at position 4 or 5) | 7.5 - 8.5 | Doublet |

| Pyridine-H (at position 5 or 4) | 7.0 - 8.0 | Doublet |

| Methoxy (-OCH₃) | ~4.0 | Singlet |

| Carboxylic Acid (-COOH) | > 10 (often broad) | Singlet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Pyridine-C (C-NO₂) | 140 - 150 |

| Pyridine-C (C-OCH₃) | 155 - 165 |

| Other Pyridine-C | 110 - 140 |

| Methoxy (-OCH₃) | 50 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |

| N-O (Nitro Group) | 1500 - 1550 (asymmetric) | Strong |

| 1340 - 1380 (symmetric) | Strong | |

| C-O (Methoxy) | 1000 - 1300 | Moderate |

Reactivity and Potential Applications

The chemical reactivity of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is dictated by its functional groups, making it a valuable intermediate in organic synthesis.

Reactivity Profile Diagram

Caption: Key reactive sites of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid.

Applications in Drug Discovery: Nitropyridine derivatives are important precursors in the synthesis of various biologically active compounds.[1] The nitro group can be reduced to an amino group, which can then be further functionalized. This strategy has been employed in the development of inhibitors for enzymes such as Janus kinase 2 (JAK2). The presence of the carboxylic acid allows for coupling with other molecules to form amide bonds, a common linkage in many pharmaceutical agents.

Safety and Handling

While a specific safety data sheet (SDS) for 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is not widely available, data from analogous compounds such as 2-chloro-6-methoxy-3-nitropyridine and 2-amino-6-methoxy-3-nitropyridine suggest that it should be handled with care.[6][7]

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[7][8]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Recommended Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

6-Methoxy-3-nitro-pyridine-2-carboxylic acid is a valuable chemical intermediate with a rich set of functional groups that can be exploited in the synthesis of complex organic molecules. While some of its physicochemical properties are not yet experimentally documented in the public domain, a combination of data from related compounds and computational predictions provides a solid foundation for its use in research and development. This guide has provided a comprehensive overview of its key properties, synthetic considerations, and potential applications, offering a valuable resource for scientists and researchers in the field of drug discovery and medicinal chemistry.

References

-

Cynor Laboratories. 2-Hydroxy -5-Nitro -6-Methyl Pyridine(28489-45-4). Available from: [Link].

-

PubChem. 2-Chloro-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. Available from: [Link].

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Chemsrc. 2-Chloro-6-methoxy-3-nitropyridine. Available from: [Link].

-

ChemBK. 2-chloro-6-methoxy-3-nitropyridine. Available from: [Link].

-

Natural Products Atlas. 6-(methoxycarbonyl)pyridine-2-carboxylic acid. Available from: [Link].

-

PeerJ Preprints. Prediction of pKa values using the PM6 semiempirical method. Available from: [Link].

-

National Center for Biotechnology Information. Prediction of pKa values using the PM6 semiempirical method. Available from: [Link].

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link].

- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link].

-

Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link].

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].

-

ResearchGate. Prediction of pKa values using the PM6 semiempirical method. Available from: [Link].

-

Pipzine Chemicals. 6-Methoxy-2-Methyl-3-Nitropyridine. Available from: [Link].

-

Semantic Scholar. QSPR study on pKa values of N-methoxy-polynitroaniline derivatives. Available from: [Link].

-

ResearchGate. Prediction of pKa values using the PM6 semiempirical method. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. 6-Nitropyridine-2-carboxylic acid 97 26893-68-5 [sigmaaldrich.com]

- 3. 6-Methoxy-2-Methyl-3-Nitropyridine: Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]

- 4. Prediction of pKa values using the PM6 semiempirical method [PeerJ Preprints] [peerj.com]

- 5. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for effective drug development. This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining the crystal structure of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this document serves as a detailed roadmap, outlining the necessary experimental and computational workflows, from synthesis and crystallization to single-crystal X-ray diffraction analysis. By presenting a hypothetical yet scientifically grounded case study, we aim to equip researchers with the foundational knowledge and practical insights required to elucidate the solid-state structures of novel molecular entities.

Introduction: The Significance of Crystalline Structure in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its derivatives, such as pyridine carboxylic acids, are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The introduction of substituents like methoxy and nitro groups, as in 6-Methoxy-3-nitro-pyridine-2-carboxylic acid, can significantly modulate the molecule's electronic properties, intermolecular interactions, and ultimately, its biological activity.[1][4]

The solid-state structure, or crystal lattice, dictates how individual molecules pack together. This arrangement is governed by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. A thorough understanding of this architecture is crucial as it influences critical pharmaceutical properties. Different crystalline forms of the same compound, known as polymorphs, can exhibit distinct physical properties. Therefore, the comprehensive characterization of the crystal structure is a fundamental step in drug development.

This guide will navigate the reader through the logical and experimental progression of determining the crystal structure of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid, from its synthesis to the final structural refinement.

Synthesis and Material Characterization

The first essential step is the synthesis of high-purity 6-Methoxy-3-nitro-pyridine-2-carboxylic acid. While a specific synthetic route for this exact molecule is not detailed in the provided search results, a plausible pathway can be inferred from related syntheses of substituted pyridine carboxylic acids.[5][6][7]

A potential synthetic approach could involve the oxidation of a suitable precursor, such as 2-methyl-6-methoxy-3-nitropyridine. The carboxylic acid can then be purified through recrystallization to obtain material of a quality suitable for single crystal growth.

Illustrative Synthetic Pathway:

Caption: Plausible synthetic route to 6-Methoxy-3-nitro-pyridine-2-carboxylic acid.

Upon successful synthesis, the compound's identity and purity must be confirmed using standard analytical techniques:

| Analytical Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure and assess purity. | Characteristic shifts for aromatic protons, methoxy protons, and the carboxylic acid proton. |

| Mass Spectrometry (MS) | To determine the molecular weight. | A molecular ion peak corresponding to the exact mass of C7H6N2O5. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for C=O (carboxylic acid), N-O (nitro group), and C-O (methoxy group). |

| High-Performance Liquid Chromatography (HPLC) | To determine purity. | A single major peak indicating high purity. |

Crystallization: The Gateway to a Solved Structure

Growing single crystals of sufficient size and quality is often the most challenging step in structure determination.[8][9] The choice of solvent and crystallization technique is critical and often requires empirical screening. For pyridine carboxylic acids, which are polar molecules, a range of polar solvents should be investigated.[10]

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol for Crystallization Screening:

-

Solvent Selection: Prepare saturated solutions of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid in a variety of solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate) at room temperature and at an elevated temperature.

-

Technique Application: Apply the slow evaporation, vapor diffusion, and cooling crystallization techniques to the prepared solutions.

-

Monitoring: Regularly inspect the crystallization experiments under a microscope for the formation of single, well-defined crystals.

-

Crystal Harvesting: Once suitable crystals are observed, carefully harvest them from the mother liquor.

Caption: A generalized workflow for single crystal growth.

Single-Crystal X-ray Diffraction: Deciphering the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline material.[11][12] The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms within the crystal lattice.

Step-by-Step SC-XRD Workflow:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map.

-

Structure Refinement: The initial model of the crystal structure is refined by adjusting atomic positions, and thermal parameters to achieve the best possible fit with the experimental data.

Caption: The workflow of single-crystal X-ray diffraction analysis.

Anticipated Structural Features and Their Implications

Based on the functional groups present in 6-Methoxy-3-nitro-pyridine-2-carboxylic acid, several key intermolecular interactions are expected to govern its crystal packing.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely to form strong O-H···N or O-H···O hydrogen bonds, potentially leading to the formation of dimers or extended chains.[13]

-

π-π Stacking: The electron-deficient pyridine ring, further influenced by the nitro group, may engage in π-π stacking interactions with adjacent rings.

-

Other Interactions: The nitro and methoxy groups can also participate in weaker C-H···O interactions, further stabilizing the crystal lattice.

The interplay of these interactions will determine the overall packing motif and the resulting crystallographic parameters.

Illustrative Table of Expected Crystallographic Data:

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c or Pna2₁[14] |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | To be determined |

| Z | The number of molecules in the unit cell. | e.g., 2 or 4 |

| Density (calculated) | The calculated density of the crystal. | To be determined |

| R-factor | A measure of the agreement between the calculated and observed structure factors. | < 0.05 for a well-refined structure |

Conclusion and Future Directions

The determination of the crystal structure of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is a crucial step in understanding its solid-state properties and its potential as a pharmaceutical agent. This guide has outlined a comprehensive and scientifically rigorous approach to achieving this goal. The elucidation of the crystal structure will provide invaluable insights into the intermolecular interactions that govern its packing, which in turn influence its physical properties. This knowledge is essential for the rational design of new drugs, the optimization of formulation strategies, and ensuring the consistency and quality of the final drug product. Future work would involve the practical application of the described methodologies to obtain and analyze the crystal structure, followed by computational studies, such as Density Functional Theory (DFT) calculations, to further probe the energetic landscape of the crystal packing.[15]

References

-

Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

-

Castaneda, J. P., & Gabidullin, B. (2019). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Dey, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

-

PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Journal of Chemical Education. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

Natural Products Atlas. (2022). Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683). Retrieved from [Link]

-

PubMed. (2000). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link]

-

PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

ResearchGate. (2012). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Retrieved from [Link]

-

MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Methyl-3-nitropyridine-6-carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

ChemBK. (n.d.). 2-chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 4. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]

- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The Nitro Group on the Pyridine Ring: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto the pyridine scaffold is a transformative event in the realm of organic synthesis. This powerful electron-withdrawing substituent fundamentally alters the electronic landscape of the heteroaromatic ring, unlocking a diverse array of chemical reactivities. This guide provides an in-depth exploration of the reactivity of the nitro group on the pyridine ring, offering field-proven insights into its behavior and its exploitation in the synthesis of valuable molecules. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and present quantitative data to inform synthetic strategy.

The Electronic Influence of the Nitro Group on the Pyridine Ring

The pyridine ring, an aza-arene, is inherently electron-deficient compared to benzene due to the greater electronegativity of the nitrogen atom.[1] This intrinsic electron deficiency is significantly amplified by the presence of a nitro group (-NO₂), one of the most potent electron-withdrawing groups in organic chemistry. This strong inductive and resonance electron withdrawal deactivates the pyridine ring towards electrophilic aromatic substitution, making reactions like nitration and Friedel-Crafts challenging.[2][3] Conversely, this pronounced electron deficiency renders the nitropyridine ring highly susceptible to nucleophilic attack, forming the basis of its most important and widely utilized reactions.[2][4]

The position of the nitro group on the pyridine ring dictates the regioselectivity of nucleophilic attack. The electron-withdrawing effect is most pronounced at the ortho and para positions relative to the nitro group, making these sites the primary targets for nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

Nucleophilic aromatic substitution (SNAr) is the cornerstone of nitropyridine chemistry.[5] The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group (typically a halide). This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6] The negative charge in this complex is delocalized onto the nitro group, which is crucial for its stabilization. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.[7]

Caption: The addition-elimination pathway for SNAr reactions.

Positional Reactivity and Leaving Group Effects

The efficiency of SNAr reactions on nitropyridines is highly dependent on the relative positions of the nitro group and the leaving group. Halogens positioned ortho or para to the nitro group are readily displaced, as the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group. In contrast, a meta-positioned nitro group offers significantly less stabilization, resulting in much slower reaction rates.

| Substrate | Relative Position of -NO₂ and Leaving Group | Reactivity |

| 2-Chloro-5-nitropyridine | ortho | High |

| 4-Chloro-3-nitropyridine | para | High |

| 2-Chloro-3-nitropyridine | meta | Low |

Table 1: Relative Reactivity of Chloronitropyridines in SNAr Reactions

Experimental Protocol: SNAr of 2-Chloro-5-nitropyridine with a Primary Amine

This protocol details a general procedure for the SNAr reaction between 2-chloro-5-nitropyridine and a primary amine, a common transformation in the synthesis of pharmaceutical intermediates.[8]

Materials and Reagents:

-

2-Chloro-5-nitropyridine

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (1.0 eq) in DMF or DMSO.

-

Addition of Reagents: To the stirred solution, add the primary amine (1.1 - 1.5 eq) followed by the base (K₂CO₃ or Et₃N, 2.0 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by column chromatography or recrystallization.

Reduction of the Nitro Group: A Gateway to Aminopyridines

The transformation of the nitro group into an amino group is one of the most synthetically valuable reactions of nitropyridines. The resulting aminopyridines are crucial building blocks in the pharmaceutical industry, serving as key pharmacophores in numerous bioactive molecules.[2][4] A variety of methods are available for this reduction, with the choice of reagent often dictated by the presence of other functional groups in the molecule.[9][10]

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitropyridines.[2] Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are commonly employed. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or methanol.

Caption: Experimental workflow for catalytic hydrogenation.

Metal-Mediated Reductions

A classic and robust method for nitro group reduction involves the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid.[2][10] This method is cost-effective and highly efficient, though the work-up can be more involved than with catalytic hydrogenation.

| Reducing Agent | Conditions | Advantages | Disadvantages |

| H₂/Pd-C | 1 atm H₂, RT, EtOH | Clean, high yield | Requires specialized equipment |

| Fe/HCl | Reflux | Inexpensive, robust | Acidic, work-up can be tedious |

| SnCl₂·2H₂O | EtOH, reflux | Mild | Stoichiometric tin waste |

| Na₂S₂O₄ | aq. Dioxane, RT | Mild, neutral | Can be sluggish |

Table 2: Common Reagents for the Reduction of Nitropyridines

Experimental Protocol: Catalytic Hydrogenation of a Nitropyridine

This protocol provides a general procedure for the catalytic hydrogenation of a nitropyridine to the corresponding aminopyridine.[2][7]

Materials and Reagents:

-

Nitropyridine

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas

-

Nitrogen gas

-

Celite®

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve the nitropyridine in ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under a nitrogen atmosphere.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the flask and backfill with nitrogen three times, then evacuate and backfill with hydrogen. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) and begin vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by periodically analyzing aliquots by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the aminopyridine product.

Other Notable Reactions of the Nitro Group

While SNAr and reduction are the most common transformations, the nitro group on the pyridine ring can participate in other synthetically useful reactions.

The Nitro Group as a Leaving Group

Under certain conditions, the nitro group itself can act as a leaving group in SNAr reactions, particularly when the pyridine ring is highly activated by other electron-withdrawing groups. This reactivity is less common than halide displacement but can be a valuable synthetic tool.

Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines.[11][12] In this reaction, a nucleophile bearing a leaving group at the nucleophilic center attacks the ring, and subsequent base-induced elimination of the leaving group and a proton from the ring results in the net substitution of a hydrogen atom.[11]

Cycloaddition Reactions

The electron-deficient nature of the nitropyridine ring allows it to participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, where it can act as the 2π component.[10] This provides a route to novel fused heterocyclic systems.

Synthesis of Nitropyridines

The direct nitration of pyridine is often a low-yielding process due to the deactivation of the ring by the protonated nitrogen atom under the strongly acidic conditions of nitration.[3] Therefore, alternative strategies are often employed for the synthesis of nitropyridines.

-

Nitration of Pyridine-N-oxide: The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. Subsequent deoxygenation of the N-oxide provides the corresponding nitropyridine.

-

Nitration of Substituted Pyridines: The presence of activating groups on the pyridine ring can facilitate direct nitration.

-

From Aminopyridines: Diazotization of aminopyridines followed by treatment with sodium nitrite in the presence of a copper catalyst (Sandmeyer-type reaction) can yield nitropyridines.

Applications in Drug Development and Materials Science

The versatile reactivity of nitropyridines has made them indispensable intermediates in the synthesis of a wide range of functional molecules. In the pharmaceutical industry, nitropyridines are key building blocks for numerous drugs, including kinase inhibitors and anti-infective agents.[4][13][14] In materials science, the electronic properties of nitropyridine-containing molecules are exploited in the development of nonlinear optical materials and fluorescent probes.[15]

Conclusion

The nitro group on the pyridine ring is a powerful and versatile functional group that profoundly influences the reactivity of the parent heterocycle. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack while strongly activating it for nucleophilic aromatic substitution. This dichotomous reactivity, coupled with the facile reduction of the nitro group to an amine, provides a rich platform for the synthesis of a diverse array of functionalized pyridines. A thorough understanding of the principles governing the reactivity of nitropyridines, as outlined in this guide, is essential for researchers and scientists seeking to leverage these valuable synthetic intermediates in their own work.

References

-

ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Retrieved from [Link]

-

YouTube. (2020, August 20). Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. Retrieved from [Link]

-

Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. r/Chempros. Retrieved from [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

-

Mąkosza, M., & Winiarski, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 295–300. [Link]

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

-

Starosotnikov, A., & Bastrakov, M. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]

-

Starosotnikov, A. M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698. [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). ACS Publications. Retrieved from [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the formation of Meisenheimer complex Int-B and its.... Retrieved from [Link]

-

Singh, R. P., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(10), 1720-1738. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Retrieved from [Link]

-

Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Accounts of Chemical Research, 55(3), 336-348. [Link]

-

Starosotnikov, A., & Bastrakov, M. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Retrieved from [Link]

-

A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). ScienceDirect. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

-

1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Stable Spirocyclic Meisenheimer Complexes. (2008). National Institutes of Health. Retrieved from [Link]

-

ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]

-

The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Autechaux. Retrieved from [Link]

-

A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring the Unusual Optical Rotation and Photophysical Properties of a Meisenheimer Complex. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Utility of 6-Methoxy-3-nitropyridine Derivatives: A Guide for Researchers

This document provides a detailed exploration of the synthesis and applications of 6-methoxy-3-nitropyridine derivatives, with a particular focus on their role as versatile intermediates in pharmaceutical and chemical research. While direct literature on 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is sparse, this guide will leverage established protocols for structurally similar and synthetically related compounds, primarily 2-Amino-6-methoxy-3-nitropyridine, to provide a comprehensive and practical resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Nitropyridines, in particular, are powerful intermediates; the nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution, and it can be readily reduced to an amino group, opening up a plethora of further synthetic transformations.[1][2] This guide will delve into the practical aspects of harnessing the reactivity of these valuable building blocks.

Core Synthesis Pathway: From Dichloropyridine to Key Intermediates

The most prevalent and industrially scalable route to key 6-methoxy-3-nitropyridine intermediates commences with the readily available 2,6-dichloropyridine.[3][4] This multi-step synthesis offers high yields and purity, making it an economical choice for both laboratory and large-scale production.[3]

Three-Step Synthesis of 2-Amino-6-methoxy-3-nitropyridine

This pathway involves a sequential nitration, ammonolysis, and methoxylation.

Caption: Overall synthetic workflow for 2-Amino-6-methoxy-3-nitropyridine.

Step 1: Nitration of 2,6-Dichloropyridine

The initial step introduces the nitro group at the 3-position of the pyridine ring.

-

Protocol:

-

To 25.0 g (0.168 mole) of 2,6-dichloropyridine, slowly add concentrated sulfuric acid while maintaining the temperature at 20–25 °C with constant stirring.[3][5]

-

Subsequently, slowly add 75.0 g of concentrated nitric acid (98.0%), ensuring the reaction temperature does not exceed 50 °C.[5]

-

After the addition is complete, heat the mixture to 100–105 °C for 5 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 50 °C and carefully pour it into ice water.[5]

-

Collect the precipitated 2,6-dichloro-3-nitropyridine by filtration.[5]

-

-

Causality: The strong electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic aromatic substitution. However, the forcing conditions of concentrated sulfuric and nitric acids at elevated temperatures allow for the successful introduction of the nitro group.

Step 2: Ammonolysis of 2,6-dichloro-3-nitropyridine

This step selectively replaces one of the chlorine atoms with an amino group.

-

Protocol:

-

Causality: The nitro group at the 3-position activates the chlorine atoms at the 2- and 6-positions towards nucleophilic aromatic substitution.[6][7] The reaction conditions are controlled to favor monosubstitution.

Step 3: Methoxylation of 2-amino-6-chloro-3-nitropyridine

The final step introduces the methoxy group to yield the desired product.

-

Protocol:

-

Mix 7.78 g (0.144 mole) of sodium methoxide with 50.0 ml of methanol and cool the solution to 15 °C.[5]

-

To this solution, add 25.0 g (0.144 mole) of 2-amino-6-chloro-3-nitropyridine while maintaining the temperature at 15 °C using external cooling.[5][8]

-

Heat the resulting mixture to 25–30 °C and maintain this temperature for 4–5 hours with constant stirring.[5][8]

-

Monitor the reaction completion by TLC.[8]

-

After the reaction is complete, pour the mixture into water.[8]

-

Filter the precipitate and wash it with water.[8]

-

Drying the solid yields 2-amino-3-nitro-6-methoxypyridine.[8]

-

-

Causality: The remaining chlorine atom is susceptible to nucleophilic attack by the methoxide ion. The reaction proceeds via an addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution on electron-deficient aromatic rings.[9]

Quantitative Data Summary

| Parameter | Starting Material | Product | Yield | Purity (Method) | Reference |

| Nitration | 2,6-dichloropyridine | 2,6-dichloro-3-nitropyridine | 75.38% | 99.5% (GC) | [4] |

| Ammonolysis | 2,6-dichloro-3-nitropyridine | 2-amino-6-chloro-3-nitropyridine | 56.45% | 99.3% (HPLC) | [4] |

| Methoxylation | 2-amino-6-chloro-3-nitropyridine | 2-amino-6-methoxy-3-nitropyridine | 86.5% | 99.0% (HPLC) | [4][8] |

Synthetic Applications of 6-Methoxy-3-nitropyridine Intermediates

The true value of these intermediates lies in their versatility as building blocks for more complex molecules, particularly in the realm of drug discovery.

Reduction of the Nitro Group: Accessing Diaminopyridines

A key transformation of 2-amino-6-methoxy-3-nitropyridine is the reduction of the nitro group to an amine, yielding 2,3-diamino-6-methoxypyridine.[5] This diamine is a valuable precursor for the synthesis of various heterocyclic systems.

-

Protocol for Reduction:

-

The reduction can be carried out using a metal reducing agent, such as stannous chloride dihydrate, in an aqueous acidic medium like concentrated hydrochloric acid.[5]

-

The reaction is typically performed at a temperature of 30–40 °C.[5]

-

The resulting 2,3-diamino-6-methoxypyridine dihydrochloride can be neutralized with a base in a polar solvent to yield the free base.[5]

-

-

Significance: 2,3-diamino-6-methoxypyridine and its derivatives have applications as dye intermediates and in the synthesis of condensed heterocyclic compounds.[5]

Caption: Key synthetic transformation of the nitropyridine intermediate.

Considerations for 6-Methoxy-3-nitro-pyridine-2-carboxylic acid

-

Potential Synthesis: One could envision the synthesis of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid starting from a suitable precursor, such as a 2-methyl or 2-cyano derivative, followed by oxidation or hydrolysis, respectively.[10]

-

Reactivity Profile:

-

Decarboxylation: Pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation, often under thermal conditions.[11][12] The rate of decarboxylation is influenced by the other substituents on the ring.[13][14] The presence of the electron-withdrawing nitro group could potentially influence the stability of the zwitterionic intermediate proposed in the decarboxylation mechanism.[13]

-

Nucleophilic Aromatic Substitution: The carboxylic acid group at the 2-position, in conjunction with the nitro group at the 3-position, would likely have a significant electronic effect on the pyridine ring, influencing its susceptibility to nucleophilic attack.

-

Amide Bond Formation: The carboxylic acid functionality can be readily converted to amides using standard coupling reagents, providing a handle for further molecular elaboration.[15]

-

Safety and Handling

Substituted nitropyridines and their precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For specific handling and hazard information, consult the Material Safety Data Sheet (MSDS) for each compound. For instance, 2-Chloro-6-methoxy-3-nitropyridine is known to cause skin and eye irritation and may cause respiratory irritation.[16]

Conclusion

The 6-methoxy-3-nitropyridine scaffold represents a highly valuable class of synthetic intermediates. The robust and scalable synthesis of 2-amino-6-methoxy-3-nitropyridine from 2,6-dichloropyridine provides a reliable source of this versatile building block. Through transformations such as the reduction of the nitro group, chemists can access a wide range of functionalized pyridines for the development of novel pharmaceuticals and other bioactive molecules. While 6-Methoxy-3-nitro-pyridine-2-carboxylic acid remains a less explored derivative, its potential reactivity, particularly with respect to decarboxylation and amide formation, suggests it could be a useful, albeit potentially transient, intermediate in specialized synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these powerful synthetic tools in their scientific endeavors.

References

-

ResearchGate. Synthesis of 2-pyridinecarboxylic acid by electrooxidation. Available from: [Link]

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available from: [Link]

-

PMC - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]

-

PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link]

- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

American Chemical Society. Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. Available from: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

PubChem. 2-Chloro-6-methoxy-3-nitropyridine. Available from: [Link]

-

Wikipedia. Picolinic acid. Available from: [Link]

-

Wikipedia. Hammick reaction. Available from: [Link]

-

ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Available from: [Link]

-

Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available from: [Link]

-

Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. Available from: [Link]

-

Taylor & Francis Online. Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid by Quantum Computational Method. Available from: [Link]

- Google Patents. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates.

-

ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Available from: [Link]

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link]

-

YouTube. nucleophilic aromatic substitutions. Available from: [Link]

-

organic-chemistry.org. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]

-

YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available from: [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Hammick reaction - Wikipedia [en.wikipedia.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 16. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on 6-Methoxy-3-nitro-2-pyridinecarboxylic Acid

Introduction: Strategic Modification of a Privileged Heterocycle

6-Methoxy-3-nitro-2-pyridinecarboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. The pyridine core, adorned with a methoxy, a nitro, and a carboxylic acid group, presents a unique electronic and steric environment. The derivatization of the carboxylic acid at the C2 position is a critical strategy for modulating the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. Furthermore, converting the carboxylic acid into esters, amides, or other functional groups opens up a vast landscape for creating new chemical entities with tailored biological activities or material properties.

This guide provides a detailed exploration of the key derivatization strategies for the carboxylic acid moiety of 6-Methoxy-3-nitro-2-pyridinecarboxylic acid, offering field-proven insights and step-by-step protocols for its conversion into esters, amides, and the highly reactive acid chloride intermediate.

Reactivity and Mechanistic Considerations

The reactivity of the carboxylic acid group in 6-Methoxy-3-nitro-2-pyridinecarboxylic acid is governed by the interplay of electronic and steric effects of the substituents on the pyridine ring.

-

Electronic Effects: The pyridine nitrogen and the strongly electron-withdrawing nitro group at the C3 position significantly decrease the electron density of the aromatic ring.[1] This inductive effect makes the carboxylic acid more acidic and the carbonyl carbon more electrophilic, thus more susceptible to nucleophilic attack. The electron-donating methoxy group at the C6 position partially mitigates this effect, but the overall electronic nature of the molecule remains electron-deficient. This heightened electrophilicity is advantageous for many derivatization reactions.

-

Steric Hindrance: The carboxylic acid is situated at the C2 position, flanked by the pyridine nitrogen and the nitro group at C3. This steric crowding can hinder the approach of bulky nucleophiles or reagents, potentially requiring more forcing reaction conditions or the use of specialized, less sterically demanding reagents.

Diagram: Overview of Derivatization Pathways

Caption: Key derivatization routes for 6-Methoxy-3-nitro-2-pyridinecarboxylic acid.

Esterification Protocols

Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, improve cell permeability in drug candidates, or to introduce a functional handle for further elaboration.

Method A: Fischer-Speier Esterification (Acid-Catalyzed)

This classical method involves the reaction of the carboxylic acid with an alcohol under acidic conditions. The reaction is an equilibrium, and strategies to drive it towards the product are essential.

Causality: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon. The reaction is reversible, so using the alcohol as the solvent (a large excess) and/or removing the water formed during the reaction is crucial to maximize the yield of the ester.[2]

Protocol:

| Reagent/Parameter | Amount | Molar Equiv. | Notes |

| 6-Methoxy-3-nitro-2-pyridinecarboxylic Acid | 1.0 g | 1.0 | Starting material |

| Anhydrous Methanol (or other alcohol) | 20 mL | Solvent/Reagent | Ensure alcohol is dry. |

| Concentrated Sulfuric Acid (H₂SO₄) | 0.2 mL | Catalytic | Add slowly and with cooling. |

| Reaction Temperature | Reflux (approx. 65°C for Methanol) | - | - |

| Reaction Time | 4-12 hours | - | Monitor by TLC or LC-MS. |

Step-by-Step Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Methoxy-3-nitro-2-pyridinecarboxylic acid (1.0 g).

-

Add anhydrous methanol (20 mL) to the flask and stir to dissolve the starting material.

-

Carefully and slowly add concentrated sulfuric acid (0.2 mL) to the stirring solution. An exotherm may be observed.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice water (approx. 100 mL).

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram: Fischer Esterification Workflow

Caption: Workflow for acid-catalyzed esterification.

Amide Formation Protocols

The amide bond is a cornerstone of peptide chemistry and is present in a vast number of pharmaceuticals. The direct formation of an amide from a carboxylic acid and an amine is often challenging and requires the use of coupling reagents to activate the carboxylic acid.

Method: Amide Coupling Using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent that is particularly effective for coupling sterically hindered acids or amines.

Causality: HATU reacts with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester. This intermediate is then readily susceptible to nucleophilic attack by the amine to form the stable amide bond. The byproducts are water-soluble and easily removed during work-up.[3]

Protocol:

| Reagent/Parameter | Amount (for 1 mmol acid) | Molar Equiv. | Notes |

| 6-Methoxy-3-nitro-2-pyridinecarboxylic Acid | 198 mg (1 mmol) | 1.0 | Ensure it is dry. |

| Amine (R-NH₂) | - | 1.1 | - |

| HATU | 418 mg | 1.1 | Handle in a fume hood. |

| DIPEA (Diisopropylethylamine) | 0.35 mL | 2.0 | Base to form carboxylate and mop up acid. |

| Anhydrous DMF (Dimethylformamide) | 5 mL | Solvent | Use a dry, polar aprotic solvent. |

| Reaction Temperature | 0°C to Room Temperature | - | - |

| Reaction Time | 1-4 hours | - | Monitor by TLC or LC-MS. |

Step-by-Step Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Methoxy-3-nitro-2-pyridinecarboxylic acid (198 mg, 1 mmol) in anhydrous DMF (5 mL).

-

Cool the solution to 0°C using an ice bath.

-

To the stirred solution, add HATU (418 mg, 1.1 mmol) and DIPEA (0.35 mL, 2.0 mmol). Stir for 5-10 minutes to allow for pre-activation.

-

Add the desired amine (1.1 mmol) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) to remove DMF and other water-soluble byproducts.

-

Wash the organic layer with a 5% aqueous citric acid solution (2 x 20 mL) to remove excess amine and DIPEA, followed by a saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amide product by silica gel column chromatography.

Diagram: HATU-Mediated Amide Coupling

Caption: Workflow for amide synthesis using a coupling reagent.

Acid Chloride Formation

The conversion of the carboxylic acid to an acid chloride transforms it into a highly reactive acylating agent, which can be used to readily form esters, amides, and other derivatives under mild conditions.

Method: Reaction with Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for this transformation. The reaction is driven to completion by the formation of gaseous byproducts, SO₂ and HCl.

Causality: The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate, results in the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride gases.[4][5] The use of a catalytic amount of DMF can accelerate the reaction through the formation of a Vilsmeier intermediate.

Protocol:

| Reagent/Parameter | Amount (for 1 mmol acid) | Molar Equiv. | Notes |

| 6-Methoxy-3-nitro-2-pyridinecarboxylic Acid | 198 mg (1 mmol) | 1.0 | Must be completely dry. |

| Thionyl Chloride (SOCl₂) | 0.15 mL (2 mmol) | 2.0 | Use in excess. Corrosive and lachrymatory. |

| Anhydrous Toluene or DCM | 5 mL | Solvent | - |

| DMF (Dimethylformamide) | 1 drop | Catalytic | - |

| Reaction Temperature | Reflux | - | - |

| Reaction Time | 1-3 hours | - | Reaction progress can be observed by the cessation of gas evolution. |

Step-by-Step Procedure:

-

CRITICAL: This reaction must be performed in a well-ventilated fume hood under strictly anhydrous conditions. All glassware must be oven or flame-dried.

-

To a dry round-bottom flask equipped with a stir bar and a reflux condenser (fitted with a drying tube or connected to a gas bubbler to vent HCl and SO₂), add 6-Methoxy-3-nitro-2-pyridinecarboxylic acid (198 mg, 1 mmol).

-

Add anhydrous toluene (or DCM) (5 mL) followed by one drop of DMF.

-

Slowly add thionyl chloride (0.15 mL, 2.0 mmol) to the suspension at room temperature.

-

Heat the mixture to reflux and maintain for 1-3 hours. The reaction is typically complete when the solution becomes clear and gas evolution stops.

-

Cool the reaction to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure (a co-evaporation with dry toluene can help remove the last traces).

-

The resulting crude acid chloride is a highly reactive solid and is typically used immediately in the next step without further purification.

Diagram: Acid Chloride Synthesis

Caption: Synthesis of the acid chloride intermediate.

Safety and Handling

-

6-Methoxy-3-nitro-2-pyridinecarboxylic Acid: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[6] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations must be conducted in a certified chemical fume hood.

-

Coupling Reagents (e.g., HATU): Can be skin and eye irritants. Avoid inhalation of dust.

-

Acids and Bases: Concentrated sulfuric acid is highly corrosive. Strong bases like DIPEA are corrosive and flammable. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

References

-

PubMed. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Available from: [Link]

-

PubMed. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. Available from: [Link]

-

MDPI. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Available from: [Link]

-

PubChem. 2-Chloro-6-methoxy-3-nitropyridine. Available from: [Link]

-

PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link]

- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Available from: [Link]